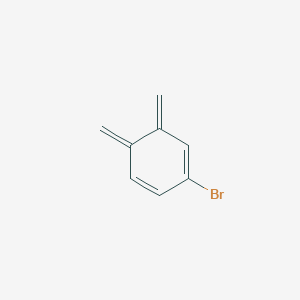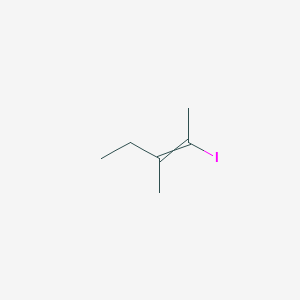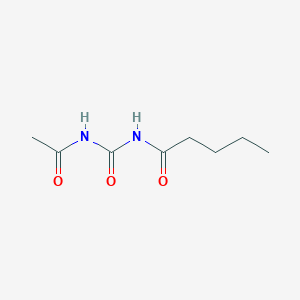
N-(acetylcarbamoyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(acetylcarbamoyl)pentanamide is an organic compound with the molecular formula C8H14N2O3 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(acetylcarbamoyl)pentanamide typically involves the reaction of pentanamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
N-(acetylcarbamoyl)pentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form pentanamide and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can convert it to the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically at elevated temperatures (50-100°C).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, usually at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures (0-25°C).
Major Products Formed
Hydrolysis: Pentanamide and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amine.
Aplicaciones Científicas De Investigación
N-(acetylcarbamoyl)pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which N-(acetylcarbamoyl)pentanamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparación Con Compuestos Similares
Similar Compounds
Pentanamide: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetamide: Contains a shorter carbon chain, resulting in different physical and chemical properties.
Butyramide: Has a similar structure but with a different carbon chain length, affecting its solubility and reactivity.
Uniqueness
N-(acetylcarbamoyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its acetyl group enhances its ability to participate in acetylation reactions, making it valuable in synthetic chemistry and pharmaceutical applications .
Propiedades
Número CAS |
854643-08-6 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
N-(acetylcarbamoyl)pentanamide |
InChI |
InChI=1S/C8H14N2O3/c1-3-4-5-7(12)10-8(13)9-6(2)11/h3-5H2,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
JXGJTZVFECGYTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)
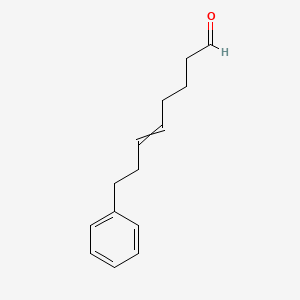
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
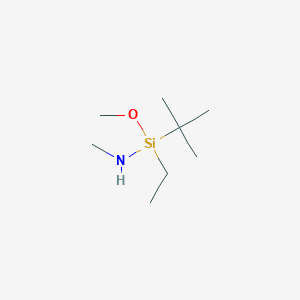
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
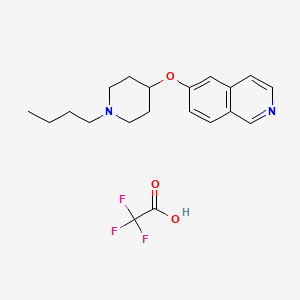
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
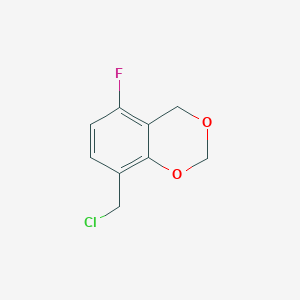
![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
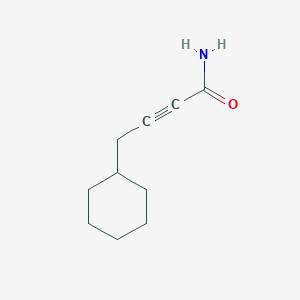
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
